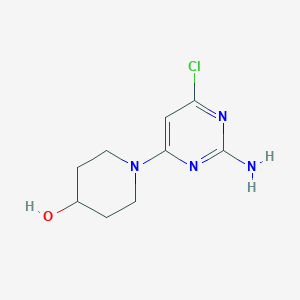![molecular formula C14H4F9NO2S B10869393 2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10869393.png)
2-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]sulfanyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Cyclopentene Ring: The initial step often involves the formation of the cyclopentene ring with the desired fluorine substitutions. This can be achieved through a series of halogenation and fluorination reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the cyclopentene derivative.
Isoindole-1,3(2H)-dione Formation: The final step involves the formation of the isoindole-1,3(2H)-dione moiety, which can be synthesized through a cyclization reaction involving an appropriate anhydride and amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopentene ring or the isoindole moiety, potentially leading to the formation of more saturated derivatives.
Substitution: The fluorine atoms on the cyclopentene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the cyclopentene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring multiple fluorine atoms, makes it valuable for studying fluorine chemistry and developing new materials with enhanced properties such as increased thermal stability and chemical resistance.
Biology and Medicine
In biological and medical research, derivatives of this compound are investigated for their potential as pharmaceuticals. The presence of fluorine atoms can significantly alter the biological activity of molecules, making them more potent or selective in their action.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings that require high resistance to heat and chemicals. Its unique properties also make it suitable for use in electronic materials and surface treatments.
Mechanism of Action
The mechanism by which 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective drugs.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
Compared to these similar compounds, 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of a cyclopentene ring and an isoindole-1,3(2H)-dione moiety. This structure provides distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity.
This detailed overview should provide a comprehensive understanding of 2-{[3,3,4,4,5,5-Hexafluoro-2-(trifluoromethyl)-1-cyclopentenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H4F9NO2S |
|---|---|
Molecular Weight |
421.24 g/mol |
IUPAC Name |
2-[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopenten-1-yl]sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H4F9NO2S/c15-11(16)7(13(19,20)21)8(12(17,18)14(11,22)23)27-24-9(25)5-3-1-2-4-6(5)10(24)26/h1-4H |
InChI Key |
VPCDVQXXDGVCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=C(C(C(C3(F)F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10869310.png)

![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)

![N-(2-chlorophenyl)-2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10869355.png)
![Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869360.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869364.png)
![2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10869372.png)
![2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10869381.png)
![3-(4-Methoxy-phenyl)-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10869385.png)
![3-(3,5-Dimethoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869387.png)
![5-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10869398.png)
